molecular formula C20H21Cl3N2O4S B11995724 Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11995724
M. Wt: 491.8 g/mol
InChI Key: UWYCZMZDYGSZJM-UHFFFAOYSA-N
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Description

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H21Cl3N2O4S . This compound is notable for its unique structure, which includes a benzothiophene core, a trichloromethyl group, and a methoxybenzoyl amide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C20H21Cl3N2O4S

Molecular Weight

491.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21Cl3N2O4S/c1-28-12-9-7-11(8-10-12)16(26)24-19(20(21,22)23)25-17-15(18(27)29-2)13-5-3-4-6-14(13)30-17/h7-10,19,25H,3-6H2,1-2H3,(H,24,26)

InChI Key

UWYCZMZDYGSZJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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